REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[C:4]([CH2:14][OH:15])[CH:3]=1.C([O-])(O)=[O:17].[Na+].[Na+].[Br-].C1(N(Cl)C(=O)N(Cl)C(=O)N1Cl)=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[C:4]([C:14]([OH:17])=[O:15])[CH:3]=1 |f:1.2,3.4,^1:42|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)C1=CC=CC=C1)CO
|
Name
|
intermediate 24.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
961 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
506 g
|
Type
|
reactant
|
Smiles
|
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
8.56 g
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated off
|
Type
|
ADDITION
|
Details
|
The residue was diluted in water/EA
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated off
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue (EA/Hept)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |